3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol
Overview
Description
3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol is a compound that features a unique structure combining an adamantane moiety with a brominated biphenyl group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the biphenyl group is a common structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method is the bromination of adamantane to form 1-bromoadamantane, followed by a Grignard reaction with 4-bromobiphenyl to introduce the biphenyl moiety. The final step involves the hydroxylation of the biphenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and Grignard reactions, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-one or 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-carboxylic acid.
Reduction: Formation of 3-(Adamantan-1-yl)-biphenyl-4-ol.
Substitution: Formation of 3-(Adamantan-1-yl)-4’-aminobiphenyl-4-ol or 3-(Adamantan-1-yl)-4’-thiobiphenyl-4-ol.
Scientific Research Applications
3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites with high specificity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromoadamantane: A precursor in the synthesis of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol.
4-Bromobiphenyl: Another precursor used in the synthesis.
Adamantan-1-yl-biphenyl-4-ol: A similar compound without the bromine atom.
Uniqueness
3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol is unique due to the combination of the adamantane and biphenyl moieties, along with the presence of both a bromine atom and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-4-(4-bromophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEASPYYWCOKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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